4,4-Dimethyl-3-hexanone
Overview
Description
4,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known by its IUPAC name, 3-Hexanone, 4,4-dimethyl-. It is a colorless liquid with a characteristic odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethyl-3-hexanone can be synthesized through several methods. One common approach involves the oxidation of 4,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone .
Another method involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic medium, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 4,4-Dimethyl-3-hexanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-3-hexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-hexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The carbonyl group of this compound can form hydrogen bonds and interact with nucleophiles, facilitating its role in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Hexanone
- 2-Hexanone
- 4-Methyl-2-pentanone
- 2,2-Dimethyl-3-pentanone
Uniqueness
4,4-Dimethyl-3-hexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the fourth carbon position enhances its steric hindrance and influences its reactivity compared to other hexanones .
Properties
IUPAC Name |
4,4-dimethylhexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDJXYBDQSVPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173224 | |
Record name | 3-Hexanone, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-14-2 | |
Record name | 4,4-Dimethyl-3-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexanone, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexanone, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 4,4-Dimethyl-3-hexanone in the Chenopodium album L. leaf extract?
A1: The identification of this compound, alongside other compounds, in the Chenopodium album L. leaf extract provides insight into the chemical composition of the plant. [] This is important because the extract, particularly the n-hexane fraction containing this compound, demonstrated antifungal activity against Aspergillus terreus. [] Further research is needed to determine if this compound contributes to this antifungal activity directly or if its presence is indicative of other bioactive compounds.
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